N-(4-Amino-4-oxobutyl)-4-chlorobutanamide
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Overview
Description
N-(4-Amino-4-oxobutyl)-4-chlorobutanamide is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, an oxo group, and a chlorobutanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-4-oxobutyl)-4-chlorobutanamide typically involves the reaction of 4-chlorobutanoyl chloride with 4-aminobutyric acid under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-4-oxobutyl)-4-chlorobutanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Amino-4-oxobutyl)-4-chlorobutanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Amino-4-oxobutyl)-4-chlorobutanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Amino-4-oxobutyl)-5-bromo-2-nitroisonicotinamide
- tert-Butyl (4-amino-4-oxobutyl)(methyl)carbamate
- Stachydrine derivatives
Uniqueness
N-(4-Amino-4-oxobutyl)-4-chlorobutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, or bioavailability, making it a valuable compound for various applications .
Properties
CAS No. |
64026-52-4 |
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Molecular Formula |
C8H15ClN2O2 |
Molecular Weight |
206.67 g/mol |
IUPAC Name |
4-(4-chlorobutanoylamino)butanamide |
InChI |
InChI=1S/C8H15ClN2O2/c9-5-1-4-8(13)11-6-2-3-7(10)12/h1-6H2,(H2,10,12)(H,11,13) |
InChI Key |
GZTURMROCWVFST-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)N)CNC(=O)CCCCl |
Origin of Product |
United States |
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